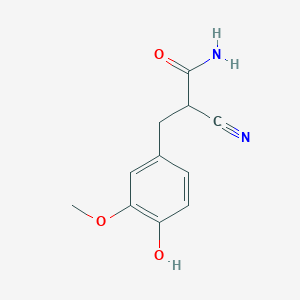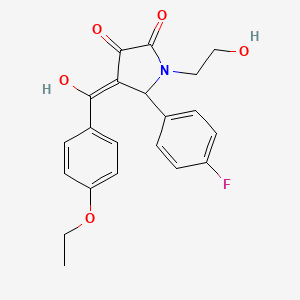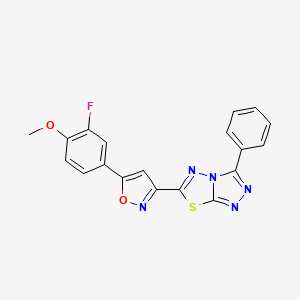![molecular formula C16H13F3N6OS B11050672 6-(1-ethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050672.png)
6-(1-ethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL TRIFLUOROMETHYL ETHER is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl ether group attached to a phenyl ring, which is further connected to a triazolo-thiadiazole moiety. The presence of the pyrazole ring adds to its chemical diversity, making it a subject of study in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL TRIFLUOROMETHYL ETHER typically involves multi-step organic reactions. The initial step often includes the formation of the triazolo-thiadiazole core, which can be synthesized through cyclization reactions involving thiosemicarbazide and hydrazine derivatives under acidic or basic conditions. The pyrazole ring is introduced via condensation reactions with appropriate aldehydes or ketones. The final step involves the etherification of the phenyl ring with trifluoromethyl ether, which can be achieved using trifluoromethyl iodide and a base such as potassium carbonate under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and minimize by-products. Solvent selection and purification steps are crucial to achieving high-purity products. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL TRIFLUOROMETHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl ether group, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Amines, thiols; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
2-{[6-(1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL TRIFLUOROMETHYL ETHER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[6-(1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL TRIFLUOROMETHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of microbial growth or the induction of apoptosis in cancer cells. The pathways involved often include signal transduction mechanisms and the modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Carboxymethyl chitosan hydrogels: Known for their biomedical applications due to their biocompatibility and antibacterial properties.
Uniqueness
2-{[6-(1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL TRIFLUOROMETHYL ETHER stands out due to its unique combination of structural features, including the trifluoromethyl ether group and the triazolo-thiadiazole moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H13F3N6OS |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
6-(1-ethylpyrazol-4-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13F3N6OS/c1-2-24-9-11(8-20-24)14-23-25-13(21-22-15(25)27-14)7-10-5-3-4-6-12(10)26-16(17,18)19/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
JERCJPPWINHQHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-Chloro-2-methoxyphenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050610.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B11050616.png)
![1,7-bis(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11050619.png)




![2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide](/img/structure/B11050635.png)
![1-(3,5-Dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1H,2H,3H,4H,6H-pyrimido[1,2-A][1,3,5]triazin-6-one](/img/structure/B11050638.png)
![(1S,2S,5R)-2-[3-(4-methylphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11050649.png)

![1-(furan-2-ylmethyl)-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11050659.png)
![N-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide](/img/structure/B11050664.png)
